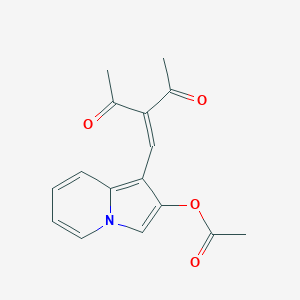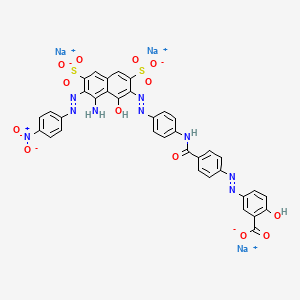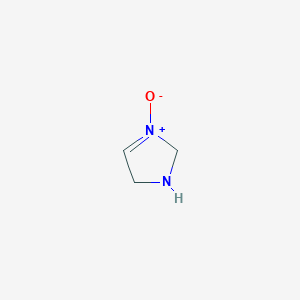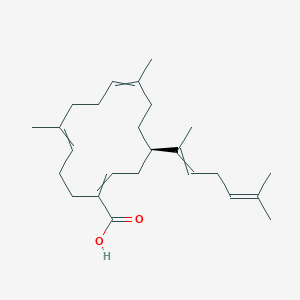
Malonic acid, (3-bromo-4-hydroxybenzylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malonic acid, (3-bromo-4-hydroxybenzylidene)- is an organic compound with the molecular formula C₁₀H₇BrO₅ It is a derivative of malonic acid, where the hydrogen atoms are replaced by a 3-bromo-4-hydroxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, (3-bromo-4-hydroxybenzylidene)- typically involves the reaction of malonic acid with 3-bromo-4-hydroxybenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide. The process involves the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde group, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would require optimization of reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Malonic acid, (3-bromo-4-hydroxybenzylidene)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Malonic acid, (3-bromo-4-hydroxybenzylidene)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various condensation reactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of enzyme inhibition and metabolic pathway modulation.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of malonic acid, (3-bromo-4-hydroxybenzylidene)- involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This competitive inhibition is due to the structural similarity of the compound to the enzyme’s natural substrate.
Comparison with Similar Compounds
Similar Compounds
Malonic acid: A simple dicarboxylic acid that serves as the parent compound.
3-bromo-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Benzylidene derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
Malonic acid, (3-bromo-4-hydroxybenzylidene)- is unique due to the presence of both a bromine atom and a hydroxyl group on the benzylidene moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
73747-61-2 |
|---|---|
Molecular Formula |
C10H7BrO5 |
Molecular Weight |
287.06 g/mol |
IUPAC Name |
2-[(3-bromo-4-hydroxyphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H7BrO5/c11-7-4-5(1-2-8(7)12)3-6(9(13)14)10(15)16/h1-4,12H,(H,13,14)(H,15,16) |
InChI Key |
SHTXPOFRANTSEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C(=O)O)C(=O)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


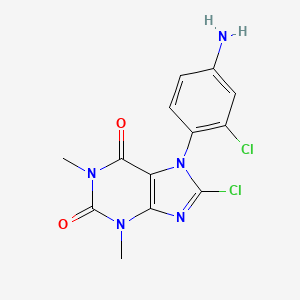

![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)
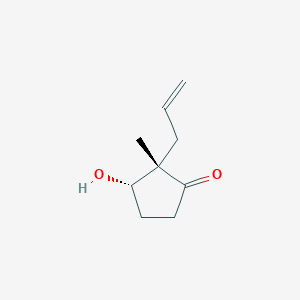
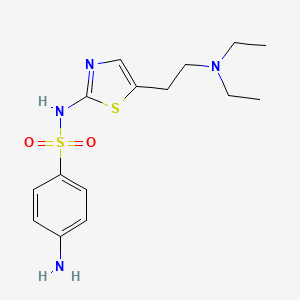
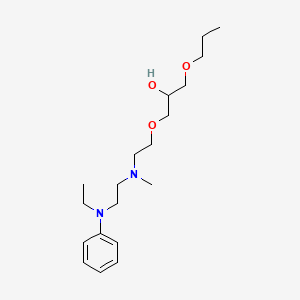
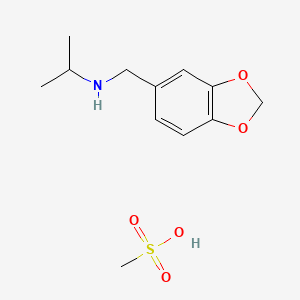

![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
